3-bromo-N'-{6-[2-(3-bromobenzoyl)hydrazino]-6-oxohexanoyl}benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~6~-bis[(3-bromophenyl)carbonyl]hexanedihydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 3-bromophenyl groups attached to a hexanedihydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~6~-bis[(3-bromophenyl)carbonyl]hexanedihydrazide typically involves the reaction of hexanedihydrazide with 3-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of N’~1~,N’~6~-bis[(3-bromophenyl)carbonyl]hexanedihydrazide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve the use of more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~6~-bis[(3-bromophenyl)carbonyl]hexanedihydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N’~1~,N’~6~-bis[(3-bromophenyl)carbonyl]hexanedihydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’~1~,N’~6~-bis[(3-bromophenyl)carbonyl]hexanedihydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~6~-bis[(4-bromophenyl)carbonyl]hexanedihydrazide
- N’~1~,N’~6~-bis[(2-bromophenyl)carbonyl]hexanedihydrazide
- N’~1~,N’~6~-bis[(3-chlorophenyl)carbonyl]hexanedihydrazide
Uniqueness
N’~1~,N’~6~-bis[(3-bromophenyl)carbonyl]hexanedihydrazide is unique due to the specific positioning of the bromine atoms on the phenyl rings, which can influence its reactivity and interactions. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C20H20Br2N4O4 |
---|---|
Molecular Weight |
540.2g/mol |
IUPAC Name |
1-N',6-N'-bis(3-bromobenzoyl)hexanedihydrazide |
InChI |
InChI=1S/C20H20Br2N4O4/c21-15-7-3-5-13(11-15)19(29)25-23-17(27)9-1-2-10-18(28)24-26-20(30)14-6-4-8-16(22)12-14/h3-8,11-12H,1-2,9-10H2,(H,23,27)(H,24,28)(H,25,29)(H,26,30) |
InChI Key |
JBXLNKHSQNREKT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.